"2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid mechanism of action"
"2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid mechanism of action"
An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid
Foreword
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules, from the essential amino acid tryptophan to potent therapeutics. The compound 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid, a derivative of indole-3-glyoxylic acid, represents a molecule of significant interest at the intersection of several key therapeutic areas. The introduction of a fluorine atom at the 7-position of the indole ring can substantially alter the compound's electronic properties, metabolic stability, and binding affinity to biological targets. While the specific mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, its structural features provide a strong basis for hypothesizing its engagement with several well-established cellular pathways.
This technical guide is intended for researchers, scientists, and drug development professionals. It will not present a definitive mechanism of action but will instead provide a deductive exploration of the most probable biological targets and pathways for 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid based on its structural analogy to known bioactive compounds. We will delve into the causality behind experimental choices for validating these hypotheses and provide detailed protocols for key assays.
Part 1: The Indoleamine 2,3-dioxygenase (IDO1) Inhibition Hypothesis
A primary and compelling hypothesis for the mechanism of action of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2][3] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function.[1][4] This tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites effectively suppress the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[2][4] Consequently, the inhibition of IDO1 has emerged as a significant strategy in cancer immunotherapy.[1][4][5]
The structural similarity of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid to tryptophan and other known indole-based IDO1 inhibitors, such as epacadostat, strongly suggests its potential as an IDO1 inhibitor.[1][4] The indole ring can mimic the natural substrate, while the glyoxylic acid moiety can interact with the heme iron and active site residues of the enzyme.
Hypothesized Binding and Inhibition
The proposed mechanism of inhibition involves the compound binding to the active site of IDO1, potentially coordinating with the heme iron through its oxoacetic acid group. The fluoro-substituted indole ring would occupy the substrate-binding pocket, forming favorable interactions with hydrophobic and aromatic residues.
Caption: Hypothesized binding of the compound to the IDO1 active site.
Experimental Validation: In Vitro IDO1 Enzyme Assay
Principle: This assay directly measures the enzymatic activity of recombinant human IDO1 in the presence and absence of the test compound. The conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine, is monitored spectrophotometrically.
Methodology:
-
Reagents and Materials:
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Recombinant human IDO1 enzyme
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L-Tryptophan (substrate)
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Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer
-
Trichloroacetic acid (TCA)
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Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
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96-well microplate
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Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, ascorbic acid, methylene blue, and catalase.
-
Add serial dilutions of the test compound to the wells. Include a positive control (known IDO1 inhibitor, e.g., epacadostat) and a negative control (vehicle).
-
Add the IDO1 enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent to each well.
-
Incubate for 10 minutes at room temperature to allow color development.
-
Measure the absorbance at 490 nm.
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-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression analysis.
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| Parameter | Description |
| IC50 | Concentration of the compound required for 50% inhibition of IDO1 activity. |
| Positive Control | A known IDO1 inhibitor to validate the assay. |
| Negative Control | Vehicle (e.g., DMSO) to determine baseline enzyme activity. |
Part 2: The Aryl Hydrocarbon Receptor (AhR) Modulation Hypothesis
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses, inflammation, and cellular homeostasis.[6][7][8][9] It is highly expressed at barrier tissues and senses a wide range of small molecules, including dietary components, microbial metabolites, and environmental toxins.[6][9] Indole and its derivatives, produced from tryptophan metabolism by the gut microbiota, are well-established endogenous ligands for AhR.[6][7][9][10] Activation of AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as cytochrome P450 1A1 (CYP1A1).[10]
Given its indole core, 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid is a plausible candidate for an AhR modulator, acting as either an agonist or an antagonist.
AhR Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Validation: AhR Reporter Gene Assay
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing multiple XREs. Activation of the AhR pathway by an agonist will drive the expression of the reporter gene, producing a measurable signal.
Methodology:
-
Reagents and Materials:
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A suitable cell line stably transfected with an XRE-luciferase reporter construct (e.g., HepG2-XRE-Luc).
-
Cell culture medium and supplements.
-
2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid.
-
A known AhR agonist (e.g., TCDD or FICZ) as a positive control.
-
A known AhR antagonist (e.g., CH-223191) for antagonist mode testing.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
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Luminometer.
-
-
Procedure (Agonist Mode):
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound. Include a positive control and a vehicle control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Procedure (Antagonist Mode):
-
Seed the reporter cells as described above.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Add a fixed, sub-maximal concentration of a known AhR agonist (e.g., TCDD) to all wells except the vehicle control.
-
Incubate for 18-24 hours.
-
Measure luciferase activity.
-
-
Data Analysis:
-
For agonist mode, calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value (effective concentration for 50% of maximal response).
-
For antagonist mode, calculate the percentage of inhibition of the agonist-induced luciferase activity. Determine the IC50 value.
-
| Parameter | Description |
| EC50 | Concentration of the compound that produces 50% of the maximal agonistic effect. |
| IC50 | Concentration of the compound that inhibits 50% of the agonist-induced response. |
Part 3: The Microtubule Dynamics Disruption Hypothesis
A number of indole-3-glyoxylamides have been reported as potent inhibitors of tubulin polymerization.[11][12] These compounds act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[13] This mechanism is shared by several clinically successful anticancer drugs. The core structure of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid, with its indole ring and adjacent dicarbonyl moiety, is consistent with the pharmacophore of known indole-based tubulin inhibitors.[11][12][14]
Proposed Mechanism of Action
The compound is hypothesized to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to mitotic arrest and apoptosis.
Caption: Hypothesized mechanism of tubulin polymerization inhibition.
Experimental Validation: In Vitro Tubulin Polymerization Assay
Principle: This cell-free assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in light scattering or fluorescence of a reporter dye.
Methodology:
-
Reagents and Materials:
-
Purified tubulin (>99% pure).
-
GTP (guanosine triphosphate).
-
General tubulin buffer (e.g., PEM buffer).
-
Fluorescent reporter dye (e.g., DAPI).
-
Positive control (e.g., colchicine or nocodazole).
-
Negative control (e.g., paclitaxel, a microtubule stabilizer).
-
96-well plate (black, for fluorescence).
-
Fluorometer with temperature control.
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
On ice, add buffer, GTP, and serial dilutions of the test compound to the wells of a pre-chilled 96-well plate.
-
Add the fluorescent reporter dye.
-
Add purified tubulin to each well to initiate the reaction.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the rate of polymerization and the maximum polymer mass for each condition.
-
Calculate the percentage of inhibition of tubulin polymerization at a specific time point.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
-
| Parameter | Description |
| IC50 | Concentration of the compound that inhibits tubulin polymerization by 50%. |
| Vmax | The maximum rate of polymerization. |
| Polymer Mass | The total amount of polymerized tubulin at steady state. |
Part 4: Other Potential Mechanisms and Future Directions
While the hypotheses presented above are the most probable based on the available data for related compounds, other mechanisms cannot be ruled out. For instance, some fluorinated indole derivatives have shown herbicidal activity through the inhibition of protoporphyrinogen oxidase.[15] Additionally, the broad cytotoxic effects observed for many indole derivatives suggest the possibility of engagement with other cellular targets.[13][16]
Given the potential for multiple mechanisms of action, a comprehensive target identification and deconvolution strategy is essential for the further development of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid. Modern chemical proteomics approaches are powerful tools for identifying the cellular targets of small molecules.[17]
A General Workflow for Target Identification
Caption: A typical workflow for small molecule target identification.
Conclusion
2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid is a molecule of considerable therapeutic potential, standing at the crossroads of immuno-oncology, anti-inflammatory research, and cancer chemotherapy. Based on its structural characteristics, this guide has outlined three primary, testable hypotheses for its mechanism of action: inhibition of IDO1, modulation of the AhR signaling pathway, and disruption of microtubule dynamics. Each of these proposed mechanisms is grounded in extensive research on related indole derivatives and represents a validated therapeutic strategy.
The experimental protocols provided herein offer a clear path for the empirical investigation of these hypotheses. A rigorous and systematic approach, beginning with in vitro enzymatic and cell-based assays and potentially progressing to more advanced target deconvolution techniques, will be crucial in definitively elucidating the mechanism of action of this promising compound. The insights gained from such studies will be invaluable for its future development as a potential therapeutic agent.
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